molecular formula C12H18N2O B4877459 N-(4-methoxyphenyl)-3-piperidinamine

N-(4-methoxyphenyl)-3-piperidinamine

Cat. No.: B4877459
M. Wt: 206.28 g/mol
InChI Key: XOSZMBIYLQOOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-piperidinamine is a heterocyclic amine featuring a piperidine ring substituted at the 3-position with an amine group and an N-linked 4-methoxyphenyl moiety. For instance, piperidine derivatives are often synthesized via condensation reactions involving ketones and amines under acidic conditions (e.g., acetic acid-sodium acetate medium) . The 4-methoxyphenyl group is frequently introduced through nucleophilic substitution or coupling reactions, as seen in the preparation of N-(4-methoxyphenyl)piperazin-ium salts .

Its piperidine core enables conformational adaptability, while the 4-methoxyphenyl group may enhance bioavailability through improved lipophilicity and π-π interactions with biological targets .

Properties

IUPAC Name

N-(4-methoxyphenyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSZMBIYLQOOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine Derivatives with Aryl Substituents

N-(4-Methoxyphenyl)piperazin-ium Salts (I–III)
  • Structure : Piperazine (6-membered ring with two nitrogen atoms) substituted with 4-methoxyphenyl and benzoate anions.
  • Key Features: The piperazine ring adopts a chair conformation, with the 4-methoxyphenyl group in an equatorial position . Dihedral angles between aryl rings (62.3°–68.4°) influence crystal packing and hydrogen-bonded networks .
N-(3-Methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (6)
  • Structure : Piperidine substituted at the 4-position with a methyl group and a benzyl-ether-linked pyridine moiety.
  • Key Features :
    • The methyl group on the piperidine ring may enhance metabolic stability compared to unsubstituted analogs .
    • Synthesis : Prepared via reductive amination of 1-methylpiperidin-4-one with a benzylamine derivative .
  • Pharmacological Relevance : Piperidine derivatives with aryl ethers are often investigated for kinase inhibition or anticancer activity .

4-Methoxyphenyl-Containing Heterocycles

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
  • Structure : Thiazole core linked to 4-methoxyphenyl and a tetrahydroazepine-hydrazine group.
  • Key Features :
    • Demonstrated cardioprotective activity , outperforming reference drugs (Levocarnitine and Mildronate) in reducing hypoxia-induced smooth muscle contraction .
    • The 4-methoxyphenyl group likely contributes to membrane permeability and target binding.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
  • Structure : Acetamide derivative with a 4-methoxyphenyl group and a sulfonated quinazoline-pyrrolidine moiety.
  • Pharmacological Activity : Exhibited potent anticancer activity (IC₅₀ < 10 µM) against multiple cell lines (HCT-1, MCF-7) due to sulfonyl group-mediated enzyme inhibition .

Structural and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
N-(4-Methoxyphenyl)-3-piperidinamine Piperidine 3-amine, 4-methoxyphenyl Hypothetical: Antimicrobial Structural adaptability
N-(4-Methoxyphenyl)piperazin-ium salts Piperazine 4-methoxyphenyl, benzoate anions N/A (structural study) Dihedral angles: 62.3°–68.4°
Compound 6 (Piperidine derivative) Piperidine 4-methyl, pyridine-benzyl ether Anticancer (hypothetical) Enhanced metabolic stability
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... Thiazole Tetrahydroazepine-hydrazine Cardioprotective Superior to Levocarnitine
Compound 38 (Acetamide derivative) Quinazoline-sulfonyl 4-methoxyphenyl, pyrrolidine Anticancer IC₅₀ < 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.